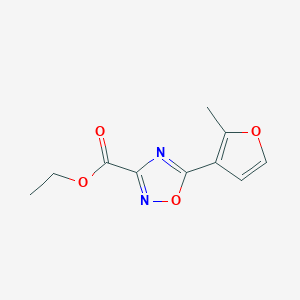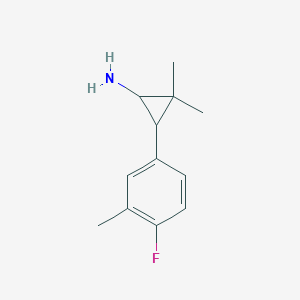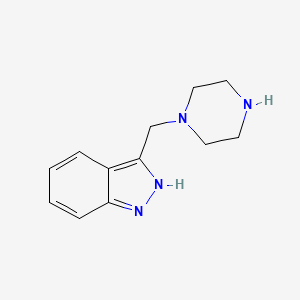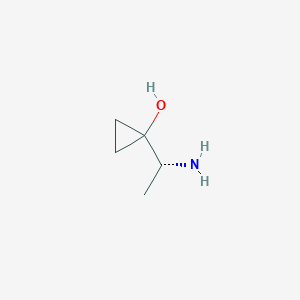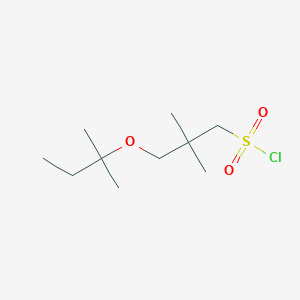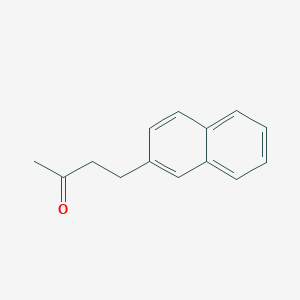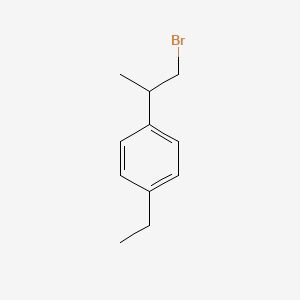
1-(1-Bromopropan-2-yl)-4-ethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Bromopropan-2-yl)-4-ethylbenzene is an organic compound with the molecular formula C11H15Br It is a brominated derivative of ethylbenzene, featuring a bromine atom attached to a propyl group, which is in turn attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(1-Bromopropan-2-yl)-4-ethylbenzene can be synthesized through several methods. One common approach involves the bromination of 4-ethylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under reflux conditions to ensure complete bromination.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-Bromopropan-2-yl)-4-ethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of alcohols, amines, or thiols, respectively.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes by losing a molecule of hydrogen bromide.
Common Reagents and Conditions:
Substitution Reactions: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination Reactions: Strong bases such as potassium tert-butoxide (t-BuOK) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed:
Substitution Reactions: Alcohols, amines, or thiols depending on the nucleophile used.
Elimination Reactions: Alkenes with a double bond between the carbons that originally held the bromine and hydrogen atoms.
Aplicaciones Científicas De Investigación
1-(1-Bromopropan-2-yl)-4-ethylbenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound can be used in the preparation of polymers and other advanced materials with specific properties.
Medicinal Chemistry: Researchers explore its potential as an intermediate in the synthesis of biologically active compounds.
Mecanismo De Acción
The mechanism of action of 1-(1-Bromopropan-2-yl)-4-ethylbenzene primarily involves its reactivity as a brominated compound. The bromine atom acts as a good leaving group, facilitating various substitution and elimination reactions. These reactions are fundamental in organic synthesis, allowing the compound to be transformed into a wide range of derivatives with different functional groups.
Comparación Con Compuestos Similares
1-(1-Bromopropan-2-yl)-4-methylbenzene: Similar structure but with a methyl group instead of an ethyl group.
1-(1-Bromopropan-2-yl)-4-ethoxybenzene: Contains an ethoxy group instead of an ethyl group.
1-(1-Bromopropan-2-yl)-4-phenylbenzene: Features a phenyl group instead of an ethyl group.
Uniqueness: 1-(1-Bromopropan-2-yl)-4-ethylbenzene is unique due to its specific combination of a brominated propyl group and an ethyl group attached to the benzene ring. This unique structure imparts distinct reactivity and properties, making it valuable in various synthetic and industrial applications.
Propiedades
Fórmula molecular |
C11H15Br |
|---|---|
Peso molecular |
227.14 g/mol |
Nombre IUPAC |
1-(1-bromopropan-2-yl)-4-ethylbenzene |
InChI |
InChI=1S/C11H15Br/c1-3-10-4-6-11(7-5-10)9(2)8-12/h4-7,9H,3,8H2,1-2H3 |
Clave InChI |
CSUQNPJGRNTGAL-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)C(C)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






